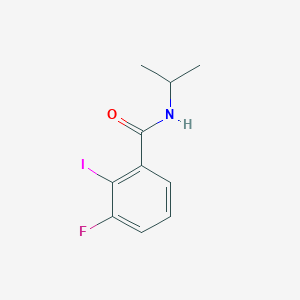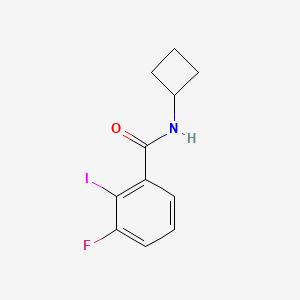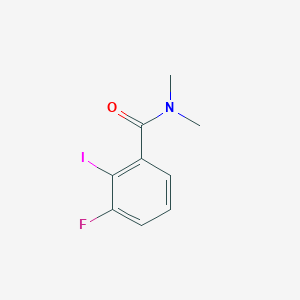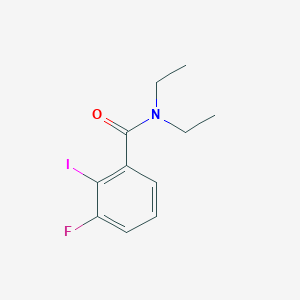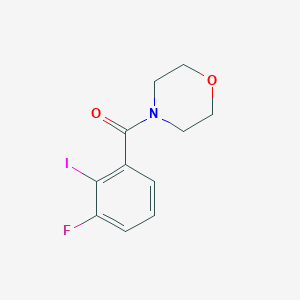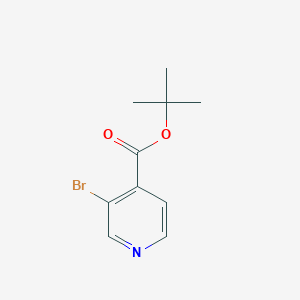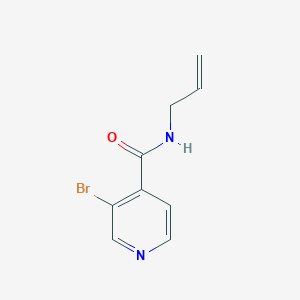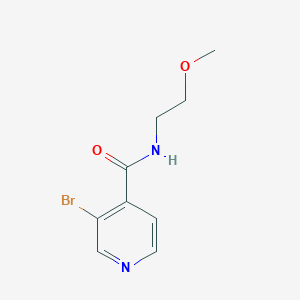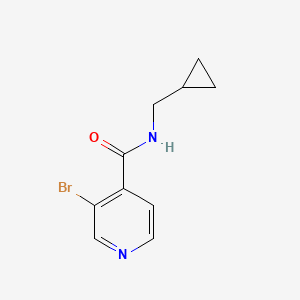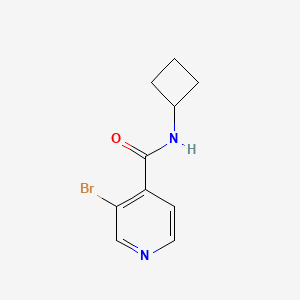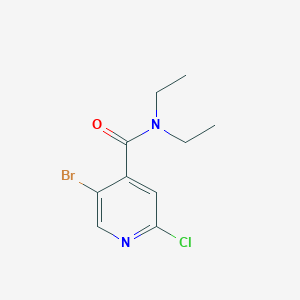
(3-Bromopyridin-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-4-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both a bromopyridine and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with piperidin-1-ylmethanone under specific conditions. One common method includes:
Starting Materials: 3-bromopyridine and piperidin-1-ylmethanone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Reduction Reactions: The carbonyl group in the piperidine moiety can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like amines or thiols in the presence of a base.
Cross-Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl or diaryl compounds from cross-coupling reactions.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Scientific Research Applications
(3-Bromopyridin-4-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromopyridine moiety can interact with biological targets through halogen bonding, while the piperidine moiety can enhance binding affinity and selectivity.
Comparison with Similar Compounds
3-Bromopicolinonitrile: Shares the bromopyridine structure but with a nitrile group instead of a piperidine moiety.
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Contains an additional pyridine ring and an ether linkage.
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: These compounds also contain piperidine or pyrrolidine rings and exhibit strong antimicrobial activity.
Uniqueness: (3-Bromopyridin-4-yl)(piperidin-1-yl)methanone is unique due to its combination of a bromopyridine and a piperidine moiety, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
(3-bromopyridin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-8-13-5-4-9(10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSOTRVZRJMTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
